molecular formula C8H12O5 B014949 (3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one CAS No. 152006-17-2

(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

Cat. No. B014949
CAS RN: 152006-17-2
M. Wt: 188.18 g/mol
InChI Key: NHHKFJCWLPPNCN-KVQBGUIXSA-N
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Description

“(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one” is a chemical compound with the molecular formula C6H8O5 . It has an average mass of 160.125 Da and a monoisotopic mass of 160.037170 Da .


Molecular Structure Analysis

The compound has 3 defined stereocentres . It has 5 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 1 freely rotating bond .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 368.4±37.0 °C at 760 mmHg . The vapour pressure is 0.0±1.9 mmHg at 25°C . The enthalpy of vaporization is 71.2±6.0 kJ/mol . The flash point is 163.4±20.0 °C . The index of refraction is 1.493 . The molar refractivity is 32.3±0.3 cm3 . The polar surface area is 65 Å2 . The polarizability is 12.8±0.5 10-24 cm3 . The surface tension is 45.3±3.0 dyne/cm . The molar volume is 111.1±3.0 cm3 .

Scientific Research Applications

Synthesis of Anti-Tumor Agents

This compound serves as a key intermediate in the synthesis of potential anti-tumor agents . Its structure is pivotal in the formation of complex molecules that can interact with cancerous cells, potentially inhibiting their growth or inducing apoptosis.

Development of Anti-Inflammatory Drugs

Due to its versatile chemical structure, 2,3-O-isopropylidene-L-lyxono-1,4-lactone is also used in the development of anti-inflammatory drugs . These drugs can help in reducing inflammation in various medical conditions, thereby alleviating symptoms and improving patient outcomes.

Antimicrobial Property Exploration

Research has investigated the antimicrobial properties of this compound . It could be used to develop new antibiotics or antiseptics that are effective against a range of bacterial and fungal pathogens.

Diagnostic Tool for Diseases

The compound has potential as a diagnostic tool for a diverse array of diseases . It could be used in biochemical assays to detect specific enzymes or metabolites associated with disease states, aiding in early diagnosis and treatment.

Synthesis of C-Nucleosides

2,3-O-isopropylidene-L-lyxono-1,4-lactone is used for the synthesis of C-nucleosides . These nucleoside analogs have applications in antiviral therapies and as tools in molecular biology for studying nucleic acid metabolism.

Production of GABA Analogs

The compound is a starting material for the preparation of GABA analogs . These analogs are important in neuroscience research and could lead to the development of new treatments for neurological disorders such as epilepsy.

properties

IUPAC Name

(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-6,9H,3H2,1-2H3/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHKFJCWLPPNCN-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(=O)C2O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@@H](OC(=O)[C@@H]2O1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433741
Record name 2,3-O-isopropylidene-L-lyxono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

CAS RN

152006-17-2
Record name 2,3-O-isopropylidene-L-lyxono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The multi-step synthesis from D-galactose comprises oxidizing the D-galactose in KOH solution to open the pyranose ring and form potassium D-lyxonate, subjecting the latter compound to alcoholic solution under acid conditions to provide furanose ring closure and form the D-lyxono-1,4-lactone, and then introducing a protecting group at C-2 and C-3 by reaction with ketone in the presence of a dehydrating agent. Use of acetone as the ketone in the latter step gives the compound 2,3-0-isopropylidene-D-lyxono-1,4-lactone. From that point on the multi-step system includes the general reaction steps of the above short synthesis.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 2
Reactant of Route 2
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 3
Reactant of Route 3
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 4
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 5
Reactant of Route 5
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one
Reactant of Route 6
Reactant of Route 6
(3aR,6S,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one

Q & A

Q1: What is the significance of 2,3-O-isopropylidene-L-lyxono-1,4-lactone in carbohydrate chemistry?

A1: 2,3-O-Isopropylidene-L-lyxono-1,4-lactone serves as a valuable chiral building block in the synthesis of more complex carbohydrates. Specifically, it has been employed as a key intermediate in the first reported synthesis of aldopentono-1,4-thiolactones. [, ] These thiolactones, particularly 4-thio-D-ribono-1,4-lactone and 4-thio-L-lyxono-1,4-lactone, represent a novel class of carbohydrate derivatives. [, ]

Q2: Can you describe the synthetic route involving 2,3-O-isopropylidene-L-lyxono-1,4-lactone to obtain 4-thio-D-ribono-1,4-lactone?

A2: The synthesis begins with the protection of D-gulono-1,4-lactone to yield its 2,3-O-isopropylidene derivative. Subsequent oxidation and chemoselective reduction steps lead to the formation of 2,3-O-isopropylidene-L-lyxono-1,4-lactone. Further transformations involving tosylation, epoxide formation, and thiirane ring opening ultimately result in the desired 4-thio-D-ribono-1,4-lactone. [, ]

Q3: Beyond thiolactone synthesis, are there other applications for 2,3-O-isopropylidene-L-lyxono-1,4-lactone?

A3: Yes, this compound has proven useful in synthesizing other unique carbohydrate derivatives. For instance, it acts as a starting material in the preparation of 5-amino-5-deoxy-2-C-hydroxymethyl-2,3-O-isopropylidene-l-lyxono-1,5-lactam [] and 1,5-anhydro-2,3-O-isopropyl­idene-l-lyxofuran­ose. [] These compounds hold potential as chiral intermediates for synthesizing bioactive molecules.

Q4: Why is the use of protecting groups, such as the isopropylidene group in 2,3-O-isopropylidene-L-lyxono-1,4-lactone, important in carbohydrate chemistry?

A4: Carbohydrates possess multiple hydroxyl groups, making selective transformations challenging. Protecting groups, like the isopropylidene group, temporarily mask specific hydroxyl groups. This strategy allows chemists to perform reactions at desired sites without unwanted side reactions, enabling the synthesis of complex carbohydrate structures with high regio- and stereoselectivity. [, , , ]

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